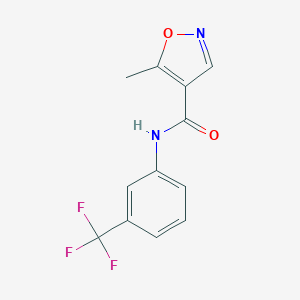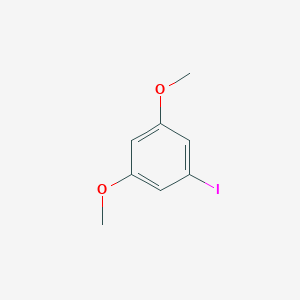
5-Méthyl-N-(3-(trifluorométhyl)phényl)isoxazole-4-carboxamide
Vue d'ensemble
Description
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, also known as 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie agrochimique
Trifluorométhylpyridines : , un motif structural clé dans le « Leflunomide 3-Isomère », sont largement utilisés dans l'industrie agrochimique. Ils sont principalement utilisés pour la protection des cultures contre les ravageurs. Les propriétés physicochimiques uniques de l'atome de fluor combinées aux caractéristiques du fragment pyridine contribuent aux activités biologiques de ces dérivés .
Applications pharmaceutiques
« Leflunomide 3-Isomère » a été identifié dans la synthèse de divers ingrédients pharmaceutiques. Ses dérivés sont utilisés dans plusieurs médicaments approuvés par la FDA, présentant des activités pharmacologiques telles que des effets anti-inflammatoires et immunosuppresseurs. Ceci est attribué à sa capacité à inhiber la synthèse de l'ADN dans les cellules synoviales et la production de PAF dans les macrophages .
Transformations organiques
Le motif du composé, 3,5-bis(trifluorométhyl)phényl, est utilisé universellement pour promouvoir les transformations organiques. Il sert de catalyseur dans diverses réactions chimiques, améliorant l'efficacité et le résultat des processus de synthèse .
Dérivatisation chimique
« Leflunomide 3-Isomère » est utilisé dans la dérivatisation chimique de surfaces modèles aminofonctionnalisées. Cette application est cruciale pour la préparation de composés présentant des propriétés spécifiques souhaitées, telles que des sels zwitterioniques d'arylaminothiocarbonylpyridinium .
Inhibition de la réplication virale
Des études indiquent que le « Leflunomide 3-Isomère » inhibe la réplication virale. Cette application est particulièrement pertinente dans la recherche de médicaments antiviraux et pourrait être essentielle dans le développement de traitements pour diverses infections virales .
Immunomodulation
Le composé est connu pour ses propriétés immunomodulatrices. Il peut être utilisé comme outil pour étudier le mécanisme de l'immunosuppression, ce qui est essentiel dans le développement de nouvelles thérapies pour les maladies auto-immunes .
Mécanisme D'action
Target of Action
The primary target of Leflunomide 3-Isomer is the T-cell proliferation . T-cells play a crucial role in the immune response, and their proliferation is a key step in the body’s defense against infections and diseases .
Mode of Action
Leflunomide 3-Isomer works by inhibiting the proliferation of T-cells . This is achieved by the compound converting to its active metabolite, A771726, in humans . This interaction with T-cells results in a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells .
Biochemical Pathways
This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of Leflunomide 3-Isomer include a high bioavailability of 80% . The compound is metabolized in the gastrointestinal mucosa and liver . The elimination half-life of Leflunomide 3-Isomer is between 14-18 days , and it is excreted via feces (48%) and urine (43%) . These properties impact the compound’s bioavailability and determine the dosage and frequency of administration.
Result of Action
The result of Leflunomide 3-Isomer’s action is a reduction in the symptoms of conditions like rheumatoid arthritis . By inhibiting T-cell proliferation, the compound can decrease inflammation and slow the progression of autoimmune diseases .
Action Environment
The action, efficacy, and stability of Leflunomide 3-Isomer can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 0-10°C . Additionally, factors such as the patient’s overall health, other medications they are taking, and their individual response to treatment can influence the compound’s efficacy.
Propriétés
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFQQKBZIFSAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210661 | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61643-23-0 | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061643230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61643-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7D26R0ANW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)











